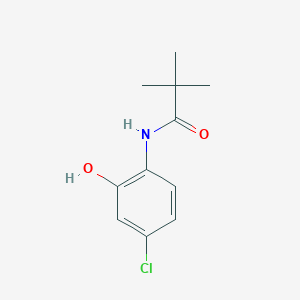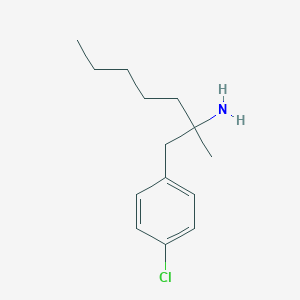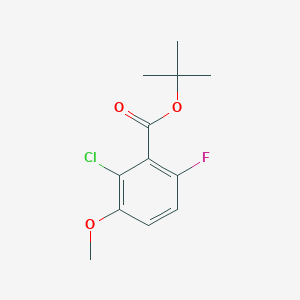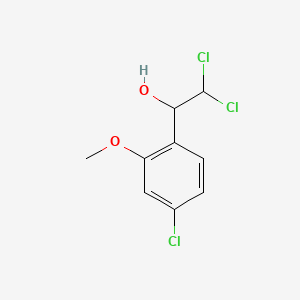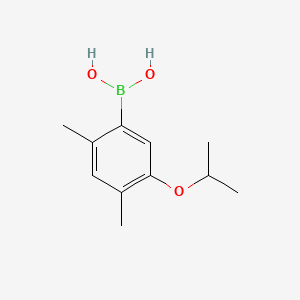![molecular formula C17H28O4 B14019669 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene CAS No. 25486-75-3](/img/structure/B14019669.png)
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- is a complex organic compound characterized by its unique structure, which includes multiple ethoxyethoxy groups attached to a benzene ring. This compound is known for its diverse applications in various scientific fields due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzene derivatives with ethylene oxide under controlled conditions to introduce the ethoxyethoxy groups. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the addition of ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are often employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique solubility properties.
Biology: Employed in the study of biological membranes and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- involves its interaction with various molecular targets. The ethoxyethoxy groups can form hydrogen bonds and interact with polar sites on proteins and enzymes, influencing their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(methylthio)-: Similar structure but with a methylthio group instead of a methylethyl group.
1-Ethoxy-2-(2-methoxyethoxy)ethane: Contains similar ethoxyethoxy groups but lacks the benzene ring.
Uniqueness
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- is unique due to its combination of a benzene ring with multiple ethoxyethoxy groups, providing distinct chemical and physical properties that are not found in simpler ethers or benzene derivatives .
Properties
CAS No. |
25486-75-3 |
|---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C17H28O4/c1-5-18-10-11-19-12-13-20-15(4)21-17-8-6-16(7-9-17)14(2)3/h6-9,14-15H,5,10-13H2,1-4H3 |
InChI Key |
PDWYNHRWUARRTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(C)OC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B14019586.png)
![[S(R)]-N-[(S)-(2-methylphenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14019593.png)
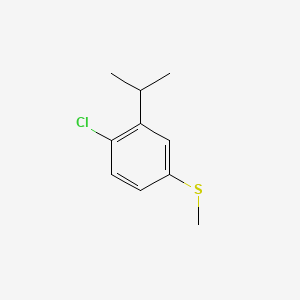
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)
![1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol](/img/structure/B14019609.png)
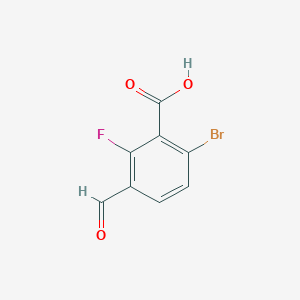
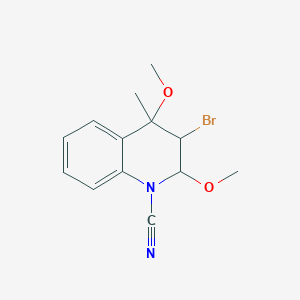
![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
